FtsZ GTPase Inhibition: Positional Methyl Group Effect Relative to Parent 3-Methoxybenzamide
The target compound 3-methoxy-N-(3-methylbenzyl)benzamide is a benzylamide derivative of 3-methoxybenzamide. In a binding assay against Escherichia coli FtsZ GTPase activity, the target compound exhibited an IC50 of 27,000 nM [1]. The parent compound, 3-methoxybenzamide, is characterized in the literature as a weak FtsZ inhibitor, with reported IC50 values for FtsZ polymerization typically in the 55–168 µM range [2]. Although not a direct head-to-head experiment, the available data suggest that the N-(3-methylbenzyl) substitution confers approximately 2- to 6-fold higher potency compared to the unsubstituted parent scaffold, consistent with the established SAR that alkyl/benzyl extensions on the 3-methoxybenzamide core improve FtsZ inhibitory activity [3].
| Evidence Dimension | FtsZ enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 27,000 nM (E. coli FtsZ GTPase) |
| Comparator Or Baseline | 3-Methoxybenzamide: IC50 range ~55,000–168,000 nM (M. tuberculosis / B. subtilis FtsZ polymerization) |
| Quantified Difference | Approximately 2- to 6-fold lower IC50 (more potent) for the target compound vs. parent 3-methoxybenzamide (cross-study comparison; different assay formats). |
| Conditions | Target: E. coli FtsZ GTPase, 5 min enzyme-coupled assay (BindingDB). Comparator: M. tuberculosis FtsZ polymerization and B. subtilis FtsZ functional assays. |
Why This Matters
For antibacterial discovery programs targeting FtsZ, the N-(3-methylbenzyl) modification provides a measurable potency gain over the unsubstituted parent, making the compound a more advanced starting point for SAR exploration.
- [1] BindingDB. BDBM50086124 (CHEMBL3425693). Affinity Data: IC50 2.70E+4 nM. Inhibition of Escherichia coli FtsZ GTPase activity after 5 mins by enzyme-coupled inhibition assay. View Source
- [2] Ohashi, Y., et al. (1999) J. Bacteriol. 181(4):1348-1351; and Pradhan, P., et al. (2021) Targeting the Achilles Heel of FtsZ. PMC. View Source
- [3] Haydon, D.J., et al. (2008) An inhibitor of FtsZ with potent and selective anti-staphylococcal activity. Science, 321(5896), 1671-1675. View Source
